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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of two key inhibitors of Poly(ADP-ribose) polymerase 16
(PARP16): the novel covalent inhibitor DB008 and the clinically approved PARP inhibitor,
talazoparib. This document outlines their respective potencies, mechanisms of action, and
selectivity, supported by experimental data and detailed protocols.

At a Glance: Quantitative Comparison of Inhibitor
Performance

The following table summarizes the key quantitative data for DB008 and talazoparib
concerning PARP16 inhibition.
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Feature DB008 Talazoparib
0.27 puM (270 nM)[1], 275

IC50 for PARP16 160-289 nM[3]
nM[2]

Mechanism of Action Covalent, irreversible[2][4] Reversible[4]

Highly selective for PARP16 in

o Potently inhibits PARP1 and
covalent binding mode[2][4].

PARP2[3][4]. Identified as a

Selectivity Also inhibits PARP2 with an ] ]
) ] unique non-canonical target of
IC50 of 139 nM in a reversible )
talazoparib[3][5].
manner[4].

Rescues nutrient starvation-
induced loss of soluble
PARP16 in a dose-dependent
manner[4]. Strongly inhibits

Rescues nutrient starvation-
Cellular Activity induced loss of soluble

PARP16 at 100 nM[1][4]. ] )
mono-ADP ribosylation of

PARP16 in cells at 100 nM[3].

Mechanism of Action and Selectivity

DBO008 is a potent and selective PARP16 inhibitor designed with a unique covalent mechanism.
[1][4][6] It contains an acrylamide electrophile that irreversibly binds to a non-conserved
cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[4][6] This covalent
modification leads to high selectivity for PARP16.[4] While it exhibits excellent proteome-wide
selectivity in its irreversible binding mode, DB008 can reversibly inhibit PARP2.[2][4] The
structure of DB008 also includes an ethynyl group, which serves a dual purpose: it binds to a
unique hydrophobic pocket adjacent to the NAD+ binding site, enhancing selectivity, and it can
be used as a "click handle" for chemical biology applications.[4][6]

Talazoparib, in contrast, is a well-established, potent PARP1/2 inhibitor that also demonstrates
significant activity against PARP16.[3][4] Its inhibition of PARP16 is reversible.[4] Chemical
proteomics have identified PARP16 as a unique non-canonical target of talazoparib,
contributing to its overall mechanism of action, particularly in certain cancer types like small cell
lung cancer.[3][5][7] The dual targeting of PARP1 and PARP16 by talazoparib may offer
synergistic therapeutic effects.[3]
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Experimental Data and Protocols

A key experiment demonstrating the cellular activity of both inhibitors involves rescuing the loss
of soluble PARP16 induced by nutrient starvation. Under conditions of amino acid and serum
starvation, PARP16 can become sequestered in a detergent-insoluble fraction.[4][6] Treatment
with either DB008 or talazoparib can counteract this effect, maintaining PARP16 in a soluble
state.[4][8]

Experimental Protocol: Rescue of Soluble PARP16

Objective: To assess the ability of DB008 and talazoparib to prevent the loss of soluble
PARP16 under nutrient starvation conditions.

Cell Line: HAP1 Wild-Type (WT) cells.

Reagents:

o Complete media (IMDM + 10% FBS)

o Starvation media (1x Hanks' Balanced Salt Solution - HBSS)
« DB008

o Talazoparib

e RIPA buffer

e Protease inhibitors

Procedure:

Culture HAP1 WT cells in complete media.

Incubate cells in either complete media or starvation media.

Treat the cells in starvation media with a dose-response of either DB008 or talazoparib for
16 hours. A 100 nM concentration of DB008 has been shown to be effective.[4][8]

Following incubation, lyse the cells in RIPA buffer containing protease inhibitors.
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o Separate the RIPA-soluble fraction (supernatant) from the RIPA-insoluble fraction (pellet) by
centrifugation.

» Analyze the levels of PARP16 in both fractions by Western blotting.

Expected Outcome: In untreated starved cells, PARP16 levels will be decreased in the soluble
fraction and increased in the insoluble fraction. In cells treated with DB008 or talazoparib,
PARP16 levels will be maintained in the soluble fraction in a dose-dependent manner.[4][8]

Signaling Pathway and Inhibition

PARP16 is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER).
[9] It plays a crucial role in the unfolded protein response (UPR), a cellular stress response to
the accumulation of unfolded or misfolded proteins in the ER.[9][10] PARP16 activates two key
UPR sensors, PERK and IRE1a, through ADP-ribosylation.[9] This activation is critical for cell
survival under ER stress. Both DB008 and talazoparib inhibit the catalytic activity of PARP16,
thereby modulating the UPR.
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PARP16 Signaling Pathway and Inhibition
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Caption: Inhibition of PARP16 by DB008 and talazoparib.

Conclusion

Both DB008 and talazoparib are effective inhibitors of PARP16, albeit with different
mechanisms of action and selectivity profiles. DB008 offers the advantage of being a highly
selective, covalent inhibitor, making it a valuable tool for specifically studying the function of
PARP16. Talazoparib's activity against PARP16, in addition to its primary targets PARP1 and
PARP2, presents a polypharmacological profile that may be advantageous in certain
therapeutic contexts. The choice between these inhibitors will depend on the specific research
guestion or therapeutic goal, with DB008 being ideal for focused PARP16 investigation and
talazoparib offering a broader PARP inhibition spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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